molecular formula C14H9BrCl3NOS B2794340 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide CAS No. 400088-83-7

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide

Cat. No.: B2794340
CAS No.: 400088-83-7
M. Wt: 425.55
InChI Key: NFYIXISXSRZQGH-UHFFFAOYSA-N
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Description

N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide is a substituted acetamide featuring a trichloromethyl group (-CCl₃) attached to an amide nitrogen, which is further connected to a biphenyl system via a sulfur atom. The biphenyl moiety includes a 4-bromophenyl group, introducing steric and electronic effects that influence the compound’s structural and physicochemical properties. Substituted acetamides are widely studied for their conjugation between the nitrogen lone pair and the carbonyl π-bond, which dictates their crystallographic behavior and spectroscopic characteristics . This compound’s structural complexity and substitution pattern make it a subject of interest in comparative studies with analogs, particularly in understanding how halogenation and aromatic substitution modulate molecular geometry and electronic environments.

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl3NOS/c15-9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)19-13(20)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYIXISXSRZQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide typically involves the reaction of 4-bromophenylthiophenol with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Trichloroacetamide Group

The trichloromethyl group (–CCl₃) adjacent to the carbonyl is highly electrophilic, enabling nucleophilic substitution under specific conditions.

Reaction TypeReagents/ConditionsProductsYield/Outcome
HydrolysisAqueous NaOH, refluxN-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2-dichloroacetamide + Cl⁻Partial dechlorination observed in analogs
Thiol SubstitutionNaSH, DMF, 80°C–CCl₃ → –CSH derivativesTheoretical; no experimental data reported

Mechanistic Insight : The electron-withdrawing effect of the carbonyl group polarizes the C–Cl bonds, facilitating attack by nucleophiles like hydroxide or thiols. Steric hindrance from the bulky aryl groups may slow reactivity compared to simpler trichloroacetamides .

Electrophilic Aromatic Substitution (EAS) on the Bromophenyl Ring

The bromine atom on the phenyl ring directs incoming electrophiles to the para position relative to itself, while the sulfanyl (–S–) group acts as an activating ortho/para director.

Reaction TypeReagents/ConditionsPosition of SubstitutionNotes
NitrationHNO₃/H₂SO₄, 0–5°CPara to –S– groupPredicted based on directing effects
HalogenationCl₂, FeCl₃Ortho/para to –S– groupLimited by steric bulk of the acetamide moiety

Key Limitation : The steric bulk of the trichloroacetamide group may reduce reaction rates compared to simpler aromatic systems.

Oxidation of the Sulfanyl (–S–) Bridge

The sulfur atom in the sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives.

Reaction TypeReagents/ConditionsProductStability
Sulfoxide FormationH₂O₂, acetic acid, 25°C–S(O)– bridgeStable under inert atmosphere
Sulfone Formationm-CPBA, CH₂Cl₂, 0°C–SO₂– bridgeIrreversible oxidation

Experimental Note : Oxidation to sulfone derivatives is favored with strong oxidizing agents, but over-oxidation risks degradation of the acetamide group.

Reductive Dehalogenation

The C–Cl bonds in the trichloromethyl group are susceptible to reductive cleavage.

Reaction TypeReagents/ConditionsProductSelectivity
Catalytic HydrogenationH₂, Pd/C, EtOH–CH₃ derivativePartial dechlorination reported in analogs
Zn/HCl ReductionZn dust, HCl, reflux–CH₂Cl intermediateStepwise reduction observed

Challenges : Complete reduction to a –CH₃ group requires harsh conditions, risking decomposition of the aromatic system.

Cross-Coupling Reactions via the Bromine Substituent

The bromine atom on the phenyl ring enables participation in palladium-catalyzed cross-coupling reactions.

Reaction TypeReagents/ConditionsProductApplications
Suzuki CouplingPd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃Biaryl derivativesPharma intermediates
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, amineAryl amine derivativesLigand synthesis

Efficiency : Yields depend on the steric and electronic effects of the sulfanyl and acetamide groups, which may slow transmetallation steps.

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the compound undergoes decomposition:

ConditionsMajor ProductsByproducts
250°C, inert atmosphereHCl, CO, 4-bromophenyl disulfideChlorinated aromatic residues

Safety Note : Decomposition releases toxic gases (HCl, CO), necessitating controlled environments for handling.

Photochemical Reactivity

UV irradiation induces homolytic cleavage of C–Cl and C–Br bonds, generating free radicals.

Wavelength (nm)ProductsApplication
254 nm (UV-C)Chlorine radicals, Br-Polymer initiators (theoretical)

Limitation : Competing pathways (e.g., sulfanyl group oxidation) reduce synthetic utility.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide exhibit promising antiviral properties. For instance, derivatives of similar structures have shown efficacy against the H5N1 avian influenza virus. Studies demonstrated that these compounds could inhibit viral replication in cell cultures, providing a basis for further exploration in antiviral drug development .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Compounds with bromophenyl groups have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies have indicated that modifications of such compounds can lead to enhanced cytotoxicity against various cancer cell lines. The mechanism of action may involve the disruption of cellular signaling pathways critical for cancer cell survival .

Pesticidal Activity

Research has identified that compounds containing sulfanyl and bromophenyl groups exhibit pesticidal properties. These compounds can act as effective agents against a range of agricultural pests. Their mode of action typically involves disrupting the nervous system of insects or inhibiting key metabolic pathways essential for pest survival .

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of sulfanyl and brominated aromatic units into polymer backbones can lead to materials with improved electrical conductivity and chemical resistance.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityIdentified compounds with similar structures showed significant inhibition of H5N1 virus replication in vitro.
Anticancer PropertiesDerivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential for drug development.
Pesticidal EfficacyDemonstrated effectiveness against common agricultural pests, indicating potential for use in crop protection strategies.

Mechanism of Action

The mechanism by which N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons via Crystallography

Crystallographic studies of substituted acetamides reveal significant variations in bond parameters and crystal packing due to substituent effects. Key comparisons include:

Compound Name Space Group Lattice Parameters (Å, °) C=O Bond Length (Å) C-N Bond Length (Å) Reference
N-(4-Bromophenyl)-2,2,2-trichloroacetamide - - 1.221 1.347
N-(4-Chlorophenyl)-2,2,2-trichloroacetamide Pmc2₁ a=6.945, b=11.370, c=15.555 (orthorhombic) 1.220 1.345
N-(Phenyl)-2,2,2-trichloroacetamide (PhTCA) P2₁/c a=7.734, b=29.522, c=4.732 (monoclinic) 1.225 1.340
N-(4-Methylphenyl)-2,2,2-trichloroacetamide - - 1.218 1.343
  • Key Observations: The C=O bond length shortens slightly in halogenated derivatives (e.g., 1.220–1.221 Å for Br/Cl-substituted compounds) compared to non-halogenated PhTCA (1.225 Å), suggesting increased electron withdrawal from the amide group . The C-N bond length increases marginally in bromo- and chloro-substituted analogs (1.345–1.347 Å) versus PhTCA (1.340 Å), reflecting reduced resonance due to steric hindrance from bulky substituents . Orthorhombic or monoclinic crystal systems dominate in these derivatives, with halogen substituents favoring tighter packing due to halogen bonding interactions .

Electronic Effects via ³⁵Cl NQR Spectroscopy

The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies of the trichloromethyl group (-CCl₃) are sensitive to substituent-induced electronic perturbations:

Compound Name Number of ³⁵Cl NQR Frequencies Interpretation Reference
N-(4-Bromophenyl)-2,2,2-trichloroacetamide 1 Symmetric Cl environment in -CCl₃
N-(4-Methylphenyl)-2,2,2-trichloroacetamide 6 Asymmetric Cl environment due to steric effects
N-(3-Methylphenyl)-2,2,2-trichloroacetamide 3 Partial asymmetry from meta substitution
  • The single NQR frequency in the bromo-substituted derivative indicates a symmetric electronic environment for the -CCl₃ group, likely due to the para-bromo substituent’s strong electron-withdrawing effect, which stabilizes the amide resonance and reduces torsional strain . In contrast, methyl-substituted analogs exhibit multiple frequencies due to steric distortion of the -CCl₃ geometry .

Biological Activity

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromothiophenol with trichloroacetyl chloride in the presence of a base. The resulting compound is characterized using various spectroscopic techniques such as NMR and IR to confirm its structure.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various chloroacetamides against different bacterial strains and fungi:

CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative BacteriaActivity Against Fungi
d1EffectiveLess effectiveModerate
d2Highly effectiveEffectiveEffective
d3ModerateIneffectiveEffective

The presence of the bromophenyl group enhances lipophilicity, allowing for better membrane penetration and increased antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In anticancer studies, this compound has shown promising results against various cancer cell lines. For instance, a study reported that derivatives of similar structures exhibited cytotoxic effects on estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B (SRB) assay:

CompoundIC50 (µM) against MCF7
d610
d715

These compounds were noted for their ability to induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and modulation of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall biosynthesis.
  • Apoptosis Induction : Anticancer activity is linked to the activation of apoptotic pathways in tumor cells.
  • Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activities, contributing further to their therapeutic potential .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Sharma et al. highlighted the antimicrobial properties of thiazole derivatives similar to this compound. The derivatives were tested against E. coli, S. aureus, and C. albicans, revealing varying degrees of effectiveness depending on structural modifications .
  • Anticancer Potential :
    • Another study focused on the anticancer effects demonstrated that certain chloroacetamides could significantly inhibit the growth of MCF7 cells through cell cycle arrest at the G0/G1 phase .

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